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Introduction and Molecular Structure

Tirbanibulin (development code KX2-391, brand name Klisyri) represents a significant advancement in

targeted cancer therapy as a first-in-class dual inhibitor approved by the FDA in 2020 for the topical

treatment of actinic keratosis (AK), a pre-cancerous skin condition that can progress to squamous cell

carcinoma. [1] [2] This synthetic small molecule possesses a unique dual mechanism of action,

simultaneously inhibiting both microtubule polymerization and Src kinase signaling pathways,

distinguishing it from conventional single-target therapeutic agents. [3] [1] The strategic molecular design of

tirbanibulin enables it to target rapidly proliferating abnormal keratinocytes in AK lesions through two

complementary mechanisms: disruption of mitotic spindle formation during cell division and interference

with critical oncogenic signaling pathways that drive cellular proliferation and survival. [3] [4]

The molecular architecture of tirbanibulin incorporates several critical pharmacophoric elements that

contribute to its distinctive biological activity profile. As illustrated in Table 1, tirbanibulin features a 4-

biphenyl-(N)-benzylacetamide core structure that serves as the fundamental scaffold for its dual inhibitory

capabilities. [5] [6] This specific arrangement allows for optimal interaction with both the colchicine-binding
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site on β-tubulin and the peptide substrate-binding site of Src kinase, rather than the more commonly targeted

ATP-binding pocket utilized by most kinase inhibitors. [3] [6] [7] The structural complexity of

tirbanibulin enables high-affinity binding to its molecular targets while maintaining favorable

pharmacokinetic properties for topical administration, including appropriate tissue penetration and retention

characteristics necessary for effective field treatment of actinic keratosis. [5] [1]

Table 1: Fundamental Molecular Properties of Tirbanibulin

Property Specification

Chemical Name (N)-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide

Molecular Formula C₂₆H₂₉N₃O₃

Molecular Weight 431.536 g/mol

CAS Registry Number 897016-82-9

Mechanism of Action Dual inhibitor of tubulin polymerization and Src kinase

Target Binding Sites Colchicine-binding site on β-tubulin; peptide substrate site on Src kinase

Primary Indication Topical treatment of actinic keratosis on face or scalp

FDA Approval Date December 2020

Core Structure-Activity Relationship (SAR) Analysis

Strategic Molecular Modifications and SAR Probing

The structure-activity relationship of tirbanibulin has been systematically investigated through strategic

modifications to its core molecular scaffold, revealing critical insights into the structural determinants

responsible for its potent biological activity. [5] Research has demonstrated that the pyridinyl acetamide

core represents an essential structural component that must be preserved to maintain effective microtubule

disruption and anti-proliferative activity. [5] Modifications to this central region typically result in substantial
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decreases in potency, highlighting the exquisite three-dimensional arrangement required for optimal

interaction with the colchicine-binding site of tubulin. [5] [6] The eastern benzylamine moiety, in contrast,

demonstrates greater tolerance for structural variation, with specific substitutions at the para position

yielding derivatives with maintained or even enhanced pharmacological profiles. [5] This region of the

molecule appears to play a more significant role in determining pharmacokinetic properties and target

selectivity rather than being absolutely critical for fundamental binding activity.

Recent scaffold-hopping approaches have explored the replacement of the biphenyl system with alternative

structural elements, leading to the development of 4-aroylaminophenyl-(N)-benzylacetamide derivatives that

exhibit interesting shifts in biological activity profiles. [6] [7] These structural innovations have yielded

compounds with divergent kinase inhibition patterns, effectively uncoupling the original dual mechanism

of action and generating molecules with selective activity against specific oncogenic kinases beyond Src. [7]

For instance, derivative 4e ((N)-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide) demonstrated

potent activity against leukemia cell lines (IC₅₀ values ranging from 0.96-4.23 μM) through mechanisms

independent of tubulin polymerization or Src inhibition, instead targeting alternative kinases including

ERK1/2. [6] [7] This remarkable transformation in biological activity through strategic molecular

modification underscores the potential for further diversification of this chemical scaffold to target specific

therapeutic applications.

Table 2: Key Structure-Activity Relationship Findings for Tirbanibulin Derivatives

Molecular
Region

Modification
Biological
Impact

Key Findings

Pyridinyl
acetamide core

Structural alterations Drastic

reduction in
activity

Essential for microtubule disruption and

anti-proliferative effects; minimal
tolerance for modification

Eastern
benzylamine
moiety

Para-position
substitutions

Maintained or
enhanced

activity

p-Fluorine substitution produced
favorable pharmacokinetic profiles;

greatest tolerance for modification

Biphenyl
system

Amide group insertion

between rings

Altered target

specificity

Shift from dual Src/tubulin inhibition to

other kinase targets (e.g., ERK1/2);
maintained anti-proliferative activity
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Molecular
Region

Modification
Biological
Impact

Key Findings

Aroylamino
substituents

Chlorobenzamide

derivative (4e)

Potent anti-

leukemic
activity

IC₅₀ of 0.96-4.23 μM against leukemia

cell lines; mechanism independent of
Src/tubulin inhibition

Outer phenyl
ring

Acetyl group
introduction

Conferral of
anticancer

activity

Unsubstituted aniline derivative
inactive; acetylated analogue showed

IC₅₀ of 18.8-29.3 μM against solid
tumors

Structural Modification Strategies and Activity Outcomes

The following diagram illustrates the strategic structural modification approaches applied to the tirbanibulin

scaffold and their corresponding impacts on biological activity:

Pyridinyl Acetamide Core
Modification

Drastic Reduction
in Potency

Benzylamine Moiety
Para-Substitution

Maintained/Enhanced Activity
Improved PK Properties

Biphenyl System
Scaffold Hopping

Altered Target Specificity
Kinase Inhibition Shift

Aroylamino Substituents
Variation

Diverse Activity Profiles
Anti-leukemic Potential

Click to download full resolution via product page

Strategic modifications to tirbanibulin's structure produce distinct impacts on biological activity and target

specificity.

Derivatives and Biological Activity Profiling

Comprehensive Derivative Activity Analysis
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The systematic exploration of tirbanibulin derivatives has yielded a diverse array of compounds with

differential activity profiles across various cancer cell types. As summarized in Table 3, specific structural

modifications have produced compounds with enhanced potency against hematological malignancies while

maintaining activity against solid tumors. [6] [7] The lead derivative 4e has demonstrated particularly

promising activity against leukemia cell lines, with IC₅₀ values of 0.96 μM (NB4), 1.62 μM (HL60), 1.90

μM (MV4-11), and 4.23 μM (K562), representing a significant improvement over earlier analogues. [7] This

enhanced potency against hematopoietic cancers appears to correlate with a fundamental shift in mechanism

of action, moving away from the original dual Src/tubulin inhibition toward alternative kinase modulation,

including significant suppression of ERK1/2 activity and upregulation of pro-apoptotic c-Jun kinase. [7]

The structure-property relationships observed across the tirbanibulin derivative series reveal intriguing

patterns of selectivity and potency. Simple acetylated derivatives (e.g., 4a) maintain moderate activity against

breast and colon cancer cell lines (IC₅₀ values of 18.8-29.3 μM), while more complex benzoyl analogues

(e.g., 4c) demonstrate enhanced potency, particularly against leukemia models. [7] The strategic introduction

of electron-withdrawing groups, such as chlorine at the para position of the benzamide ring (4e), confers

substantially improved activity across multiple cancer cell lines. [6] [7] These findings collectively suggest

that the 4-aroylaminophenyl-(N)-benzylacetamide scaffold presents a versatile structural platform for

developing targeted therapies with tunable kinase inhibition profiles, potentially addressing specific

therapeutic needs beyond the original indication of actinic keratosis.

Table 3: Biological Activity of Selected Tirbanibulin Derivatives Against Cancer Cell Lines

| Compound | Solid Tumor Cell Lines IC₅₀ (μM) | Leukemia Cell Lines IC₅₀ (μM) | Key Structural

Features | |--------------|--------------------------------------|-----------------------------------|----------------------------|

| | MCF7 | HCT116 | N87 | MV4-11 | K562 | HL60 | | | Tirbanibulin | ~0.005-0.05* | ~0.005-0.05* | ~0.005-

0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | Dual Src/tubulin inhibitor | | 3a | >50 | >50 | >50 | NT |

NT | NT | Unsubstituted aniline derivative | | 4a | 29.28 | 18.83 | >50 | NT | NT | NT | Acetyl group

introduction | | 4c | 5.11 | 19.69 | >50 | 11.87 | >20 | 5.27 | Benzoyl derivative | | 4e | 7.41 | 16.75 | 5.28 | 1.90 |

4.23 | 1.62 | p-Chlorobenzamide derivative | | 4b | 27.70 | >50 | 32.02 | >20 | >20 | >20 | Aliphatic homologue

|

*Reported values for tirbanibulin vary significantly based on assay conditions and cell type. Values

represent typical range from literature. NT = Not Tested
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Experimental Methodologies

Synthetic Chemistry Approaches

The synthesis of tirbanibulin and its derivatives follows a modular synthetic strategy that allows for

efficient exploration of structure-activity relationships through systematic variation of key structural

elements. [5] [6] [7] The general synthetic pathway begins with 4-nitrophenylacetic acid as the foundational

building block, which undergoes sequential transformation through a series of well-established synthetic

operations. The initial step involves activation of the carboxylic acid functionality followed by amide

coupling with appropriate benzylamine derivatives to generate intermediate nitro compounds (2a-c). [6] [7]

Subsequent reduction of the nitro group to the corresponding aniline (3a-c) is efficiently accomplished

through catalytic hydrogenation using Pd-C under controlled conditions (10 atm H₂, 40°C), providing key

intermediate structures for further diversification. [7]

The final synthetic stage introduces diversity through acylation of the aniline intermediate with various

carboxylic acid derivatives, employing standard coupling reagents such as EDCI·HCl in combination with

3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol in DMA solvent, or alternatively through reaction with acyl chlorides

in the presence of DIPEA in DCM. [6] [7] This strategic synthetic approach enables efficient exploration

of chemical space around the eastern portion of the molecule, facilitating rapid SAR investigation of the

aroylamino region that has been shown to significantly influence biological activity and kinase selectivity.

The synthetic methodology provides sufficient flexibility to incorporate diverse structural elements while

maintaining the critical pyridinyl acetamide core intact, allowing researchers to methodically probe the

contribution of specific molecular regions to overall biological activity and target engagement.

Biological Evaluation Methods

The comprehensive biological characterization of tirbanibulin derivatives employs a multi-faceted

experimental approach to elucidate compound activity, mechanism of action, and therapeutic potential.

Initial screening typically involves assessment of anti-proliferative activity across a panel of cancer cell lines

representing both solid tumors and hematopoietic malignancies, with incubation periods of 48-72 hours and

quantification of cell viability using established methods such as MTT or WST-1 assays. [6] [7] For

compounds demonstrating promising cytotoxicity, further mechanistic investigation includes tubulin
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polymerization assays conducted using purified tubulin with absorption measurements at 340 nm to

monitor polymerization kinetics in the presence of reference compounds (paclitaxel, nocodazole) and test

compounds. [3] Additional cellular assays examine effects on microtubule network integrity through

immunofluorescence staining of α-tubulin in various cell lines, including human peripheral blood

mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells. [3]

Advanced mechanistic profiling incorporates kinase activity screening using phosphokinase arrays to

identify specific kinase modulation patterns, as demonstrated by the discovery that derivative 4e produces

significant reduction in ERK1/2 activity (>99% inhibition) while simultaneously upregulating pro-apoptotic

c-Jun kinase (84% increase). [7] Cell cycle analysis through flow cytometry after propidium iodide staining

reveals characteristic G2/M phase arrest in treated cells, confirming the anticipated mechanism of action for

microtubule-targeting compounds. [3] For promising candidates, in vivo pharmacokinetic studies evaluate

absorption, distribution, metabolism, and excretion parameters, with a particular focus on tissue penetration

and systemic exposure following topical application for dermatological indications or alternative

administration routes for other therapeutic applications. [5]

Mechanistic Insights and Future Directions

Molecular Mechanisms of Action

Tirbanibulin exerts its therapeutic effects through a sophisticated dual mechanism that simultaneously

disrupts two critical cellular processes in rapidly proliferating cells: microtubule dynamics and Src kinase

signaling. [3] [1] [4] The compound binds reversibly to the colchicine-binding site on β-tubulin, effectively

inhibiting tubulin polymerization and preventing the formation of functional microtubules necessary for

mitotic spindle assembly during cell division. [3] [2] This disruption of microtubule dynamics triggers cell

cycle arrest at the G2/M phase transition, ultimately leading to apoptotic cell death through activation of

caspase-3 and cleavage of poly(ADP-ribose) polymerase. [3] [2] Complementary to this microtubule-

targeting activity, tirbanibulin functions as a non-ATP competitive inhibitor of Src kinase by binding to the

peptide substrate site rather than the conserved ATP-binding pocket, thereby blocking the downstream

signaling pathways that promote cell proliferation, survival, and migration. [1] [4]
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The therapeutic synergy between these two distinct mechanisms of action enables tirbanibulin to

effectively target the pathological keratinocytes in actinic keratosis lesions while minimizing damage to

surrounding normal tissue. [3] [4] Recent research has revealed that the purported selectivity of tirbanibulin

for Src kinase may be more complex than initially understood, with demonstrated activity against other

oncogenic kinases including FLT3-ITD mutations in certain leukemic cell lines. [6] [7] This emerging

understanding of the polypharmacological profile of tirbanibulin and its derivatives highlights the

potential for targeting multiple signaling pathways simultaneously, potentially overcoming compensatory

mechanisms that often limit the efficacy of highly selective kinase inhibitors. The anti-inflammatory

properties of tirbanibulin, mediated through inhibition of pro-inflammatory cytokines and enzymes, provide

an additional therapeutic dimension that may contribute to its clinical efficacy in actinic keratosis, where

inflammation plays a significant role in disease pathogenesis. [4]

Emerging Applications and Future Research Directions

Beyond its established application in actinic keratosis, emerging research has revealed several promising

new directions for tirbanibulin-based therapies. Recent clinical observations have documented unexpected

anti-aging effects following topical application of tirbanibulin 1% ointment, with significant improvement

in skin texture, reduction of wrinkles, and lightening of solar lentigos in treated areas. [8] These cosmetic

benefits, observed as desirable side effects during AK treatment, suggest potential applications in

photodamaged skin rejuvenation, possibly through mechanisms involving accelerated turnover of

photodamaged keratinocytes and remodeling of the dermal-epidermal junction. [8] Additionally, the

demonstrated activity of certain tirbanibulin derivatives against hematological malignancies, particularly

the potent anti-leukemic effects of compound 4e, opens exciting avenues for therapeutic repurposing in

oncology beyond dermatological applications. [6] [7]

Future research directions will likely focus on expanded indication exploration and further optimization of

the tirbanibulin scaffold to enhance potency, improve selectivity, or tailor kinetic properties for specific

therapeutic applications. [5] [6] The development of combination therapy regimens represents another

promising direction, with preclinical evidence suggesting synergistic effects when tirbanibulin is combined

with other anticancer agents such as tamoxifen or paclitaxel in breast cancer models. [1] As understanding of

the complex kinase inhibition profiles of tirbanibulin derivatives continues to evolve, there is growing

interest in leveraging this scaffold for the development of selective kinase inhibitors targeting specific

oncogenic drivers in defined patient populations, potentially incorporating predictive biomarkers to identify
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individuals most likely to respond to therapy. [6] [7] These diverse research trajectories collectively

underscore the considerable potential of the tirbanibulin chemical scaffold as a versatile platform for

developing innovative therapeutic agents addressing multiple clinical needs.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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